An In-Depth Technical Guide to 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol (CAS 7594-49-2)
An In-Depth Technical Guide to 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol (CAS 7594-49-2)
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol, a unique halogenated alcohol with significant potential in organic synthesis and medicinal chemistry. We will delve into its synthesis, physicochemical properties, and key applications, with a focus on the mechanistic rationale behind its utility and detailed protocols for its use.
Introduction: A Molecule of Strategic Importance
1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol, also known as 2,2,2-Trichloro-1,1-bis(trifluoromethyl)ethanol, is a halogenated organic compound characterized by the presence of two trifluoromethyl groups and a trichloromethyl group attached to an ethanol backbone.[1] This unique combination of electron-withdrawing groups imparts distinct chemical and biological properties, making it a valuable building block and reagent in specialized applications.
The incorporation of trifluoromethyl (-CF3) groups is a well-established strategy in modern drug design to enhance metabolic stability, lipophilicity, and binding affinity of drug candidates.[2][3] 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol serves as a key intermediate for the introduction of these crucial functionalities into organic molecules. Its structural features also suggest potential applications in materials science and as a biologically active agent itself.[4]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is paramount for its effective application in research and development. The key properties of 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol are summarized in the table below.
| Property | Value | Source |
| CAS Number | 7594-49-2 | [1] |
| Molecular Formula | C₄HCl₃F₆O | [1][5] |
| Molecular Weight | 285.40 g/mol | [1] |
| Appearance | Clear colorless to pale yellow liquid | Thermo Fisher Scientific |
| Boiling Point | 139 °C | [4] |
| IUPAC Name | 1,1,1-trichloro-3,3,3-trifluoro-2-(trifluoromethyl)propan-2-ol | [5] |
Synthesis of 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol
While specific, detailed industrial synthesis protocols are often proprietary, the preparation of analogous compounds provides a strong indication of the likely synthetic route. The synthesis of the structurally related 1,1-bis(chlorophenyl)-2,2,2-trichloroethanol involves the reaction of chloral with chlorobenzene.[4] A plausible and mechanistically sound approach for the synthesis of 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol involves the nucleophilic addition of a trichloromethanide anion to hexafluoroacetone.
Conceptual Synthetic Workflow
Caption: Conceptual workflow for the synthesis of 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol.
Detailed Experimental Protocol (Hypothetical)
Disclaimer: This is a hypothetical protocol based on established chemical principles. All laboratory work should be conducted by trained professionals with appropriate safety precautions.
Materials:
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Chloroform (CHCl₃), anhydrous
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Hexafluoroacetone ((CF₃)₂CO), as a gas or condensed liquid
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Sodium hydride (NaH), 60% dispersion in mineral oil
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Anhydrous tetrahydrofuran (THF)
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Hydrochloric acid (HCl), 1 M aqueous solution
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Saturated aqueous sodium bicarbonate (NaHCO₃) solution
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Saturated aqueous sodium chloride (brine) solution
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Anhydrous magnesium sulfate (MgSO₄)
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Round-bottom flask, dropping funnel, condenser, magnetic stirrer, and other standard glassware
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Inert atmosphere setup (e.g., nitrogen or argon)
Procedure:
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Preparation of Trichloromethanide Anion:
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In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and an inert gas inlet, suspend sodium hydride (1.1 equivalents) in anhydrous THF.
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Cool the suspension to 0 °C in an ice bath.
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Slowly add a solution of anhydrous chloroform (1.0 equivalent) in anhydrous THF via the dropping funnel to the stirred suspension.
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After the addition is complete, allow the mixture to stir at 0 °C for 1 hour to ensure the complete formation of the trichloromethanide anion.
-
-
Nucleophilic Addition to Hexafluoroacetone:
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Cool the reaction mixture containing the trichloromethanide anion to -78 °C using a dry ice/acetone bath.
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Slowly bubble hexafluoroacetone gas (1.0 equivalent) through the cooled reaction mixture or add a pre-condensed solution of hexafluoroacetone in cold THF. The reaction is highly exothermic and the addition should be controlled to maintain the temperature below -60 °C.
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After the addition is complete, allow the reaction mixture to stir at -78 °C for 2-3 hours.
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-
Work-up and Purification:
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Slowly quench the reaction by the dropwise addition of 1 M HCl at -78 °C until the mixture is acidic (check with pH paper).
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Allow the mixture to warm to room temperature.
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Transfer the mixture to a separatory funnel and add diethyl ether.
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Wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
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Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.
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The crude product can be purified by fractional distillation under reduced pressure to yield pure 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol.
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Applications in Drug Development and Organic Synthesis
The primary utility of 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol lies in its role as a precursor for introducing the gem-bis(trifluoromethyl) moiety into organic molecules. This structural motif is of significant interest in medicinal chemistry due to its ability to act as a bioisostere for other functional groups and to modulate the physicochemical properties of a lead compound.[4]
Reagent for Trifluoromethylation
While not a direct trifluoromethylating agent in the same vein as Ruppert-Prakash reagent (TMSCF₃), 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol can be chemically modified to generate reactive intermediates for trifluoromethylation reactions. The presence of the hydroxyl group allows for its conversion into a good leaving group, facilitating subsequent nucleophilic substitution or elimination reactions to deliver a trifluoromethyl group.
Biological Activity
The significant halogenation of 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol suggests potential biological activity. Halogenated organic compounds are known to exhibit a wide range of biological effects, and this compound is of interest in the fields of insecticide development and medicinal chemistry.[4] The mechanism of action likely involves interactions with various molecular targets such as enzymes and proteins, where the trifluoromethyl and trichloro groups can influence binding and function.[4]
Safety and Handling
As a highly halogenated organic compound, 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol must be handled with appropriate safety precautions.
Hazard Statements:
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Harmful if swallowed.
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Causes skin irritation.
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Causes serious eye irritation.
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Harmful if inhaled.
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May cause respiratory irritation.
Precautionary Measures:
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Work in a well-ventilated fume hood.
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Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
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Avoid breathing dust, fumes, gas, mist, vapors, or spray.
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Wash hands thoroughly after handling.
-
Store in a cool, dry, and well-ventilated area away from incompatible materials.
Conclusion
1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol is a specialized chemical with significant potential for researchers in organic synthesis and drug discovery. Its unique structure, rich in electron-withdrawing groups, makes it a valuable precursor for the synthesis of novel trifluoromethylated compounds. A thorough understanding of its synthesis, properties, and safe handling is crucial for harnessing its full potential in the development of new materials and therapeutics.
References
- 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol - Benchchem. (URL: )
- 1,1-Bis(trifluoromethyl)-2,2,2-trichloroethanol | CAS 7594-49-2 | SCBT. (URL: )
-
bis(trifluoromethyl)diazomethane - Organic Syntheses Procedure. (URL: [Link])
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - MDPI. (URL: [Link])
-
N-TRIFLUOROMETHYLTHIOSACCHARIN: A SHELF-STABLE ELECTROPHILIC TRIFLUOROMETHYLTHIOLATING REAGENT - Organic Syntheses Procedure. (URL: [Link])
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities - Journal of Biomedical Research & Environmental Sciences. (URL: [Link])
-
Substituted 1,1,1-Triaryl-2,2,2-Trifluoroethanes and Processes for their Synthesis - NASA Technical Reports Server (NTRS). (URL: [Link])
-
Synthesis of bis-aryloxyfluoromethanes - Beilstein Archives. (URL: [Link])
-
Synthesis and applications of S-(trifluoromethyl)-2,8-bis(trifluoromethoxy)dibenzothiophenium triflate (Umemoto reagent IV) - NIH. (URL: [Link])
-
Leveraging Trifluoromethylated Benzyl Groups toward the Highly 1,2-Cis-Selective Glucosylation of Reactive Alcohols - NIH. (URL: [Link])
- Process for the preparation of 1,1,1-trichloro-2,2,2-trifluoroethane - Google P
- WO1992000264A1 - Method for preparing 1,1-bis(chlorophenyl) 2,2,2-trichloroethanol. (URL: )
-
Preparation of (R)-3-(3,5-Bistrifluoromethylphenyl)-1,1'- bi-2-naphthol - Organic Syntheses. (URL: [Link])
-
1-benzyloxymethoxy-1-hexyne - Organic Syntheses Procedure. (URL: [Link])
